molecular formula C13H15NO3 B3374133 1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017417-05-8

1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3374133
CAS RN: 1017417-05-8
M. Wt: 233.26 g/mol
InChI Key: XDTJOZZZMUUAAV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid, commonly known as DMPCA, is an organic compound that belongs to the class of pyrrolidines. It is a clear, colorless liquid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPCA has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

DMPCA has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMPCA has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antibiotics. In biochemistry, DMPCA has been used in the synthesis of enzyme inhibitors, enzyme substrates, and other biomolecules. In pharmacology, DMPCA has been used in the synthesis of receptor ligands, agonists, and antagonists.

Mechanism of Action

The mechanism of action of DMPCA is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. It is also thought to act as an agonist of the G-protein-coupled receptor PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMPCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMPCA has anti-inflammatory, anti-oxidative, and anti-cancer effects. In vivo studies have shown that DMPCA has anti-diabetic, anti-obesity, and anti-hypertensive effects.

Advantages and Limitations for Lab Experiments

The major advantage of using DMPCA in lab experiments is its low cost and availability. It can be easily synthesized and is widely available in the market. The major limitation of using DMPCA in lab experiments is its toxicity. DMPCA is classified as a hazardous substance and must be handled with caution.

Future Directions

There are a number of potential future directions for the use of DMPCA. These include further investigation into its mechanism of action, its potential use in the treatment of various diseases, and its potential use in drug delivery systems. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of DMPCA and the development of new derivatives of DMPCA with improved properties. Finally, further research could be conducted into the potential use of DMPCA as an agricultural pesticide.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12(14)15)13(16)17/h3-4,7,11H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTJOZZZMUUAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g; 1.45 mmol) and 3,4-dimethylaniline (0.540 g; 4.36 mmol) in ethanol (3 mL). 1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid 0.292 g (86%) was obtained as a white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid

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